2-Hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid dihydrochloride typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which is further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds share similar biological activities and are used in various therapeutic applications.
Imidazoles: Known for their antimicrobial and antifungal properties, imidazoles are structurally related to triazoles.
Oxadiazoles: These compounds have diverse pharmacological activities, including anti-inflammatory and anticancer properties.
Uniqueness
2-Hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its dual triazole rings provide enhanced stability and reactivity, making it a valuable compound in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-hydroxy-2,2-bis(2-methyl-1,2,4-triazol-3-yl)acetic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O3.2ClH/c1-13-5(9-3-11-13)8(17,7(15)16)6-10-4-12-14(6)2;;/h3-4,17H,1-2H3,(H,15,16);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVRPQQKYGBTRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C(C2=NC=NN2C)(C(=O)O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.